
Cyclobutene, 1-butyl-2-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutene, 1-butyl-2-pentyl- is an organic compound with the molecular formula C13H24. It contains a four-membered cyclobutene ring substituted with butyl and pentyl groups. This compound is part of the cycloalkene family, characterized by the presence of a double bond within a cyclic structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutene, 1-butyl-2-pentyl- can be synthesized through various methods. One common approach involves the [2+2] cycloaddition reaction between an alkyne and an alkene. This reaction is typically catalyzed by transition metals such as palladium or copper . Another method involves the intramolecular hydroalkylation of halide-tethered styrenes using a copper hydride catalyst .
Industrial Production Methods
Industrial production of cyclobutene derivatives often involves large-scale cycloaddition reactions under controlled conditions. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclobutene, 1-butyl-2-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutene epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming cyclobutane derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclobutene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Cyclobutene epoxides and diols.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated cyclobutenes.
Scientific Research Applications
Cyclobutene, 1-butyl-2-pentyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclobutene, 1-butyl-2-pentyl- involves its interaction with molecular targets through its reactive double bond. This compound can undergo cycloaddition reactions, forming new chemical bonds with other molecules. The pathways involved include radical and ionic mechanisms, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A saturated four-membered ring without a double bond.
Cyclopentene: A five-membered ring with a double bond.
Cyclohexene: A six-membered ring with a double bond
Uniqueness
Cyclobutene, 1-butyl-2-pentyl- is unique due to its specific substitution pattern and the presence of a reactive double bond within a strained four-membered ring. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
647028-12-4 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
1-butyl-2-pentylcyclobutene |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-13-11-10-12(13)8-6-4-2/h3-11H2,1-2H3 |
InChI Key |
CGPSMGZOWSRZCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(CC1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12587540.png)
![3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B12587542.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-](/img/structure/B12587553.png)
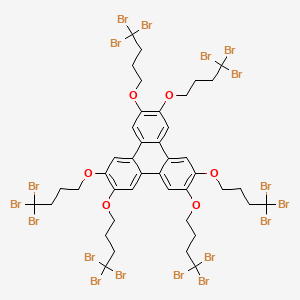
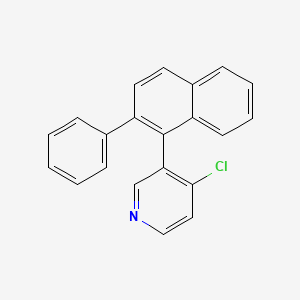
![2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine](/img/structure/B12587567.png)
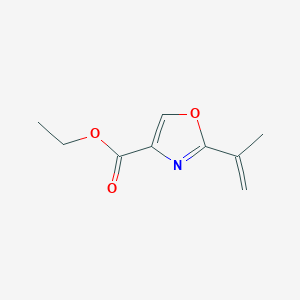
![1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12587584.png)
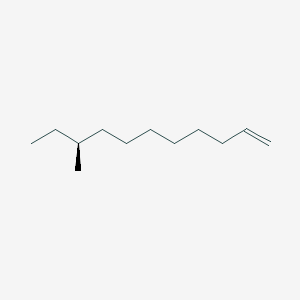
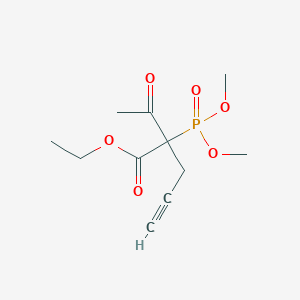
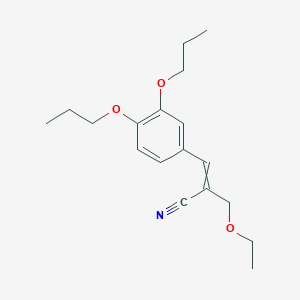
![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
![5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12587643.png)
